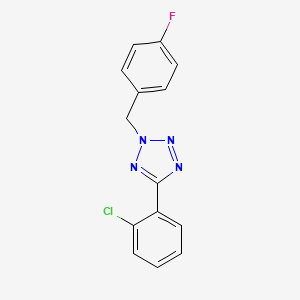

5-(2-chlorophenyl)-2-(4-fluorobenzyl)-2H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrazole derivatives are an important class of heterocyclic compounds with various applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. Their significance stems from their structural similarity to carboxylic acid groups, enabling them to mimic biological molecules and interact with biological targets efficiently.

Synthesis Analysis

Synthesis of tetrazole derivatives often involves the cyclization of nitriles with azides or through [3+2] cycloaddition reactions. For example, the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives involves spectroscopic methods for preliminary analysis, confirmed by X-ray crystal structure analyses (Banu et al., 2014).

Molecular Structure Analysis

Tetrazole derivatives can exhibit planar structures, with aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups. Crystallography studies reveal the spatial arrangement and intermolecular interactions, such as hydrogen bonding, that can influence their properties and reactivity (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazoles can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their reactivity can be modulated by substituents on the tetrazole ring or adjacent aryl groups, enabling the synthesis of complex heterocyclic structures.

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. The presence of substituents like fluorine and chlorine atoms can enhance their lipophilicity and potentially their bioavailability in medicinal applications.

Chemical Properties Analysis

Tetrazole derivatives show a range of chemical properties including acidity, basicity, and reactivity towards both nucleophiles and electrophiles. Their electronic structure, assessed through spectroscopic methods and quantum chemical calculations, provides insights into their reactivity and interactions with biological targets (Wazzan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Molecular Docking and Crystal Structure

Research has demonstrated the utility of tetrazole derivatives, including those similar to 5-(2-chlorophenyl)-2-(4-fluorobenzyl)-2H-tetrazole, in molecular docking studies to understand their orientation and interaction within the active sites of enzymes. For example, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of two tetrazole derivatives, providing insights into their potential as COX-2 inhibitors, a category relevant to anti-inflammatory drugs (Al-Hourani et al., 2015).

Spectroscopic Characterization and Potential Applications

Tetrazole derivatives have been characterized spectroscopically to understand their electronic properties, which are crucial for various applications, including photovoltaic materials and molecular electronics. For instance, Doğru et al. (2015) synthesized and characterized Y-shaped fluorophores with an imidazole core containing crown ether moieties, showcasing their photophysical properties (Doğru, Urut, & Bayramin, 2015).

Synthesis and Chemical Reactivity

The synthesis and functionalization of tetrazole derivatives, including the specific compound , have been a subject of study to explore their potential in creating novel chemical entities with desirable properties. For example, Würthner et al. (2002) discussed the synthesis and characterization of diazadibenzoperylenes, a process that involves steps potentially relevant to the synthesis and manipulation of tetrazole derivatives (Würthner, Sautter, & Schilling, 2002).

Antitumor Activity and Computational Studies

A significant area of research for tetrazole derivatives is their antitumor activity. Maddila et al. (2016) described the synthesis of novel tetrazole derivatives and their in vitro antitumor activity, highlighting the potential medicinal applications of these compounds (Maddila et al., 2016).

Material Science Applications

Tetrazole derivatives have been studied for their applications in material science, including the development of new polymers and materials with specific electronic or photonic properties. Chen and Chen (2005) reported on poly(p-phenylenevinylene) derivatives containing electron-transporting aromatic triazole segments, indicating the relevance of tetrazole and related heterocycles in the design of advanced materials (Chen & Chen, 2005).

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-2-[(4-fluorophenyl)methyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4/c15-13-4-2-1-3-12(13)14-17-19-20(18-14)9-10-5-7-11(16)8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDJOFZDKGOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5528477.png)

![9-(2,3-dichlorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528482.png)

![4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid](/img/structure/B5528485.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5528499.png)

![6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5528518.png)

![methyl {3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5528524.png)

![5-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5528542.png)

![2-{4-[(4-methylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5528552.png)

![3-isobutyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5528570.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5528584.png)

![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5528590.png)

![2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5528591.png)